Evidence Item 1: Lipophilicity and Molecular Shape Differentiation vs. Meta-Trifluoromethyl Isomer
The positional isomerism of the trifluoromethyl group directly impacts the compound's lipophilicity and steric profile. While direct experimental LogP data is limited, structural analysis reveals that the para-substituted isomer presents a more linear, rod-like molecular shape compared to the 'kinked' shape of the meta-substituted isomer . This difference in shape and electron density distribution can profoundly affect molecular recognition, protein binding, and passive membrane permeability. In a study on marinopyrrole derivatives, a para-trifluoromethyl analog demonstrated a 4- to 63-fold increase in antibacterial potency compared to vancomycin, highlighting the significant impact of para- versus other substitutions on biological activity [1].
| Evidence Dimension | Molecular Shape and Predicted Lipophilicity |
|---|---|
| Target Compound Data | Para-substituted isomer; Molecular Weight: 213.20 g/mol; InChI Key: CQWLAMBVONGCJI-UHFFFAOYSA-N |
| Comparator Or Baseline | Meta-substituted isomer (5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole); Molecular Weight: 213.20 g/mol; InChI Key: IAPOJKFGBNZAHD-UHFFFAOYSA-N |
| Quantified Difference | Distinct InChI Keys confirm non-identical 3D structures. Literature precedence indicates para-CF3 substitution can enhance potency by 4- to 63-fold in related pyrrole systems [1]. |
| Conditions | Comparative structural analysis based on vendor-provided SMILES and InChI Keys. Biological activity comparison is inferred from a class-level SAR study on marinopyrrole A analogs against MRSA, MSSA, and MRSE [1]. |
Why This Matters
The specific 3D conformation and electronic properties of the para-isomer dictate its utility in SAR studies and as a building block, making it non-substitutable with its meta-analog.
- [1] Liu, Y., et al. (2013). Marinopyrrole Derivatives as Potential Antibiotic Agents against Methicillin-Resistant Staphylococcus aureus (II). Marine Drugs, 11(8), 2927-2943. View Source
